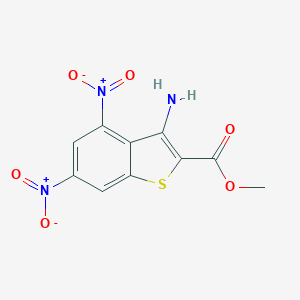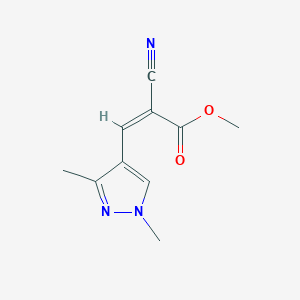![molecular formula C23H26N6OS B449556 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449556.png)
2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.
Métodos De Preparación
The synthesis of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to achieve higher yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. It may also exert its effects by binding to specific enzymes or receptors, thereby disrupting their normal function .
Comparación Con Compuestos Similares
Similar compounds to 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide include:
(4-allyl-5-m-tolyl-4H-(1,2,4)triazol-3-ylsulfanyl)-acetic acid: This compound shares a similar triazole core but differs in its substituents.
2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(3-pyridinylmethylene)acetohydrazide: Another closely related compound with a different hydrazide substituent.
The uniqueness of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H26N6OS |
|---|---|
Peso molecular |
434.6g/mol |
Nombre IUPAC |
2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethylideneamino)acetamide |
InChI |
InChI=1S/C23H26N6OS/c1-4-14-29-21(15-24-20-12-10-17(2)11-13-20)26-28-23(29)31-16-22(30)27-25-18(3)19-8-6-5-7-9-19/h4-13,24H,1,14-16H2,2-3H3,(H,27,30) |
Clave InChI |
LDEMFWYPMJNIAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN=C(C)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN=C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan](/img/structure/B449473.png)


![10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B449477.png)
![N-(3,4-dichlorophenyl)-6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide](/img/structure/B449483.png)



![2,3,4,5,6-pentafluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B449489.png)
![10-acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B449490.png)
![4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE](/img/structure/B449491.png)
![5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B449494.png)

![propan-2-yl (2Z)-2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}prop-2-enoate](/img/structure/B449498.png)
